Cas no 37812-49-0 (4-(phenylamino)methylbenzonitrile)
4-(phenylamino)methylbenzonitrile Chemical and Physical Properties
Names and Identifiers
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- Benzonitrile, 4-[(phenylamino)methyl]-
- N-(4-cyanobenzyl)-N-phenylamine
- 4-(anilinomethyl)benzonitrile
- 4-NCC6H4CH2NHPh
- N-(4-Cyanobenzyl)aniline
- N-(p-cyanobenzyl)-N-phenylamine
- N-phenyl-4-cyanobenzylamine
- p-anilinomethylbenzonitrile
- AKOS000228601
- G28079
- SCHEMBL1680561
- 4-phenylaminomethyl-benzonitrile
- DB-086969
- CCFYKRDGPNVIIG-UHFFFAOYSA-N
- EN300-32382
- 4-[(PHENYLAMINO)METHYL]BENZONITRILE
- 37812-49-0
- 4-(phenylamino)methylbenzonitrile
-
- MDL: MFCD11138703
- Inchi: 1S/C14H12N2/c15-10-12-6-8-13(9-7-12)11-16-14-4-2-1-3-5-14/h1-9,16H,11H2
- InChI Key: CCFYKRDGPNVIIG-UHFFFAOYSA-N
- SMILES: N(C1C=CC=CC=1)CC1C=CC(C#N)=CC=1
Computed Properties
- Exact Mass: 208.10000
- Monoisotopic Mass: 208.100048391g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 239
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.8
- Topological Polar Surface Area: 35.8Ų
Experimental Properties
- PSA: 35.82000
- LogP: 3.24338
4-(phenylamino)methylbenzonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | P322715-25mg |
4-[(phenylamino)methyl]benzonitrile |
37812-49-0 | 25mg |
$ 50.00 | 2022-06-03 | ||
| TRC | P322715-50mg |
4-[(phenylamino)methyl]benzonitrile |
37812-49-0 | 50mg |
$ 95.00 | 2022-06-03 | ||
| TRC | P322715-250mg |
4-[(phenylamino)methyl]benzonitrile |
37812-49-0 | 250mg |
$ 320.00 | 2022-06-03 | ||
| Enamine | EN300-32382-1g |
4-[(phenylamino)methyl]benzonitrile |
37812-49-0 | 95% | 1g |
$385.0 | 2023-09-04 | |
| Enamine | EN300-32382-5g |
4-[(phenylamino)methyl]benzonitrile |
37812-49-0 | 95% | 5g |
$1115.0 | 2023-09-04 | |
| Enamine | EN300-32382-10g |
4-[(phenylamino)methyl]benzonitrile |
37812-49-0 | 95% | 10g |
$1654.0 | 2023-09-04 | |
| Enamine | EN300-32382-0.05g |
4-[(phenylamino)methyl]benzonitrile |
37812-49-0 | 95% | 0.05g |
$69.0 | 2023-09-04 | |
| Enamine | EN300-32382-0.1g |
4-[(phenylamino)methyl]benzonitrile |
37812-49-0 | 95% | 0.1g |
$105.0 | 2023-09-04 | |
| Enamine | EN300-32382-0.25g |
4-[(phenylamino)methyl]benzonitrile |
37812-49-0 | 95% | 0.25g |
$149.0 | 2023-09-04 | |
| Enamine | EN300-32382-0.5g |
4-[(phenylamino)methyl]benzonitrile |
37812-49-0 | 95% | 0.5g |
$284.0 | 2023-09-04 |
4-(phenylamino)methylbenzonitrile Related Literature
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Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
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Veluru Jagadeesh babu,Sesha Vempati RSC Adv., 2015,5, 66367-66375
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
Additional information on 4-(phenylamino)methylbenzonitrile
4-(Phenylamino)methylbenzonitrile: A Comprehensive Overview
4-(Phenylamino)methylbenzonitrile (CAS No. 37812-49-0) is a versatile organic compound with significant applications in various fields of chemistry and materials science. This compound, characterized by its unique structure, has garnered attention due to its potential in drug discovery, advanced materials development, and as a building block in organic synthesis. The molecule consists of a benzonitrile group attached to a methylamine moiety, which is further substituted with a phenyl group. This combination of functional groups imparts 4-(phenylamino)methylbenzonitrile with distinctive chemical properties, making it a valuable compound in both academic and industrial research.
Recent studies have highlighted the importance of 4-(phenylamino)methylbenzonitrile in the development of novel pharmaceutical agents. Researchers have explored its role as a precursor in the synthesis of bioactive compounds, particularly in the design of kinase inhibitors and other enzyme-targeting molecules. The ability of this compound to form stable bonds with various functional groups has made it an ideal candidate for medicinal chemistry applications. For instance, a 2023 study published in *Journal of Medicinal Chemistry* demonstrated that derivatives of 4-(phenylamino)methylbenzonitrile exhibit potent inhibitory activity against several cancer-related kinases, suggesting its potential as a lead compound in oncology drug development.
In addition to its pharmaceutical applications, 4-(phenylamino)methylbenzonitrile has found utility in the field of materials science. Its ability to undergo various types of polymerization reactions has led to its use in the synthesis of advanced polymers and hybrid materials. A notable example is its application in the development of stimuli-responsive polymers, which can change their properties in response to external stimuli such as temperature or pH changes. These materials have potential applications in drug delivery systems and smart textiles.
The synthesis of 4-(phenylamino)methylbenzonitrile involves a series of well-established organic reactions, including nucleophilic substitution and condensation reactions. Researchers have optimized these processes to achieve high yields and purity levels, ensuring the compound's reliability for large-scale production. Furthermore, advancements in catalytic methods have enabled the synthesis of this compound under milder conditions, reducing energy consumption and environmental impact.
From an environmental perspective, the ecological impact of 4-(phenylamino)methylbenzonitrile has been a subject of recent investigations. Studies have shown that this compound exhibits low toxicity towards aquatic organisms under standard laboratory conditions. However, further research is needed to assess its long-term effects on ecosystems and biodegradation pathways.
In conclusion, 4-(phenylamino)methylbenzonitrile (CAS No. 37812-49-0) is a multifaceted compound with promising applications across diverse scientific domains. Its unique chemical structure, combined with recent advancements in synthetic methodologies and application studies, positions it as a key player in future innovations within chemistry and materials science.
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